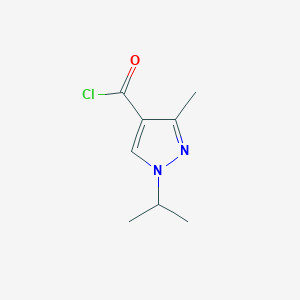
4-Piperidinemethanol
Overview
Description
4-Piperidinemethanol is an organic compound belonging to the class of amino alcohols, characterized by the presence of both amino and hydroxyl functional groups. Its chemical formula is C6H13NO, and it is known for its applications in various chemical processes. This compound is a colorless liquid and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Piperidinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic compounds and as a catalyst in various reactions.
Biology: The compound is studied for its potential as an intermediate in the production of antiviral and antifungal agents.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: this compound is used in the preparation of functionalized nanohybrid materials and as a corrosion inhibitor for metallic coatings .
Safety and Hazards
4-Piperidinemethanol is classified as a skin corrosive and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
The molecular structure of this compound in gas, solutions, and solid state has been investigated in a study . The study proposed the interpretation of spectra based on joint consideration of experimental data and theoretical predictions of possible this compound conformations and its 14 clusters .
Mechanism of Action
Target of Action
4-Piperidinemethanol is a cyclic secondary amine
Mode of Action
As a secondary amine, it can participate in a variety of chemical reactions, such as acting as a base to accept protons, or forming bonds with carbonyl groups in biological molecules .
Biochemical Pathways
Secondary amines like this compound can be involved in a variety of biochemical processes, including the synthesis of alkaloids .
Pharmacokinetics
As a small molecule with both polar (hydroxyl and amine groups) and nonpolar (carbon chain) components, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
As a secondary amine, it can potentially influence a variety of cellular processes through its interactions with biological molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine group, potentially influencing its reactivity . Additionally, the presence of other molecules can influence its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that 4-Piperidinemethanol is a cyclic secondary amine , and as such, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, electrostatic interactions, and other types of molecular interactions.
Molecular Mechanism
As a cyclic secondary amine, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exists in several stable forms determined by the chair, envelope, twist and boat cycle configuration, and axial/equatorial orientations both of the N-H and CH2-OH groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Piperidinemethanol involves the reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction is typically carried out at 0°C, followed by stirring at room temperature for 35 minutes .
Industrial Production Methods: In industrial settings, this compound can be produced through similar reduction processes, often scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of piperidine, which can be further utilized in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- 3-Piperidinemethanol
- 2-Piperidinemethanol
- 4-Hydroxypiperidine
- 1-Boc-4-hydroxypiperidine
Comparison: 4-Piperidinemethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a versatile platform for introducing piperidine and hydroxyl moieties into different molecules, making it particularly valuable in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-1-3-7-4-2-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXHCBLBYQEYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329521 | |
| Record name | 4-Piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6457-49-4 | |
| Record name | 4-Piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6457-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














